molecular formula C14H20ClNO2S2 B2810285 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide CAS No. 2034412-05-8

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide

Cat. No.: B2810285
CAS No.: 2034412-05-8
M. Wt: 333.89
InChI Key: JLVVFSUDYFJRRC-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated thiophene ring, a methoxyethyl group, and a cyclopentylthioacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Chlorothiophene Intermediate: The synthesis begins with the chlorination of thiophene to obtain 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions.

    Introduction of the Methoxyethyl Group: The chlorothiophene intermediate is then reacted with 2-methoxyethylamine in the presence of a base like sodium hydride (NaH) to form the corresponding amine derivative.

    Acylation with Cyclopentylthioacetic Acid: The final step involves the acylation of the amine derivative with cyclopentylthioacetic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the thioether group can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the amide or thioether functionalities using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)-2-(cyclopentylthio)acetamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(cyclopentylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorothiophene ring and the methoxyethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-cyclopentylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S2/c1-18-11(12-6-7-13(15)20-12)8-16-14(17)9-19-10-4-2-3-5-10/h6-7,10-11H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVVFSUDYFJRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CSC1CCCC1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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